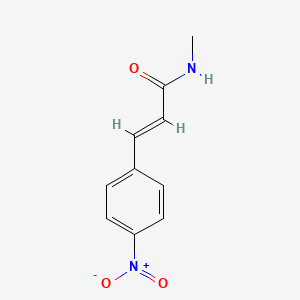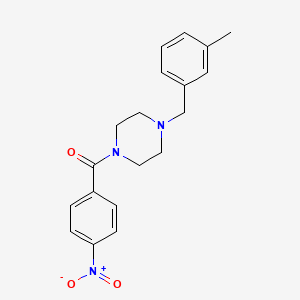
N-(5-methyl-2-pyridinyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-2-(2-thienyl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as TTA-A2 and is a synthetic small molecule that has been studied for its effects on various biological processes. In
Mécanisme D'action
TTA-A2 acts as a PPARγ agonist, which means it binds to and activates PPARγ. PPARγ is a nuclear receptor that plays a role in regulating gene expression, lipid metabolism, and glucose homeostasis. Activation of PPARγ by TTA-A2 leads to increased expression of genes involved in adipocyte differentiation, lipid metabolism, and insulin sensitivity.
Biochemical and Physiological Effects:
TTA-A2 has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. TTA-A2 has also been shown to inhibit tumor growth in various cancer cell lines. Additionally, TTA-A2 has been shown to improve glucose uptake and insulin sensitivity in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TTA-A2 in lab experiments is its specificity for PPARγ. TTA-A2 has a high affinity for PPARγ and does not activate other PPAR isoforms. This allows for more specific investigation of PPARγ-related processes. However, one limitation of using TTA-A2 is its potential toxicity at high concentrations. Careful dose optimization is required to avoid toxicity in lab experiments.
Orientations Futures
There are several future directions for research involving TTA-A2. One potential direction is to investigate the effects of TTA-A2 on other biological processes, such as inflammation and lipid metabolism. Additionally, TTA-A2 could be used in pre-clinical studies to investigate its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Finally, TTA-A2 could be used as a tool to investigate the role of PPARγ in various biological processes.
Méthodes De Synthèse
TTA-A2 can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-amino-5-methylpyridine to form the corresponding amide. This amide is then treated with acetic anhydride to yield TTA-A2. The synthesis method has been optimized to yield high purity and yield of TTA-A2.
Applications De Recherche Scientifique
TTA-A2 has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. TTA-A2 has been used in studies to investigate the role of PPARγ (peroxisome proliferator-activated receptor gamma) in various biological processes. It has also been used to study the effects of TTA-A2 on adipocyte differentiation, glucose uptake, and insulin sensitivity.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-5-11(13-8-9)14-12(15)7-10-3-2-6-16-10/h2-6,8H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWUXFZPARYHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)



![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)
![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)

